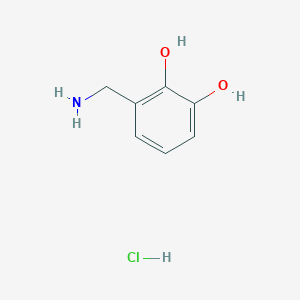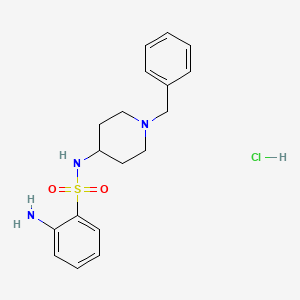
2-amino-N-(1-benzylpiperidin-4-yl)benzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their R-SO2-NH2 structure. They are widely used in medicine due to their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an amino group and a sulfonamide group. Attached to the sulfonamide nitrogen would be a 1-benzylpiperidin-4-yl group .Chemical Reactions Analysis
As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or alkaline conditions, and reaction with electrophiles at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As a sulfonamide, it would likely have some degree of polarity and could potentially form hydrogen bonds .Scientific Research Applications
Creation of Amino Acid Derivatives
Research led by Riabchenko et al. (2020) investigated creating new amino acid derivatives from sulfonyl chloride, including those related to 2-amino-N-(1-benzylpiperidin-4-yl)benzene-1-sulfonamide hydrochloride. These derivatives have potential applications in medicinal chemistry (Riabchenko et al., 2020).
Chemotherapeutic Effects
Long and Bliss (1937) explored the chemotherapeutic effects of para-amino-benzene-sulfonamide derivatives in treating beta-hemolytic streptococcal infections. This research highlights the potential use of such compounds in infectious disease treatment (Long & Bliss, 1937).
Crystal Structure Analysis
Subashini et al. (2009) elucidated the crystal structure of a sulfonamide compound, which can inform the design of related molecules for various applications, including pharmaceuticals (Subashini et al., 2009).
Molecular Interactions and Solubility Studies
Perlovich et al. (2008) analyzed the molecular interactions and solubility of sulfonamides in different media, providing insights that are crucial for the formulation of drugs based on these compounds (Perlovich et al., 2008).
Inhibition of Carbonic Anhydrase
Sethi et al. (2013) investigated benzene sulfonamides, including those structurally related to this compound, for their ability to inhibit human carbonic anhydrase isoforms. These findings have implications for the treatment of various diseases (Sethi et al., 2013).
Anticancer Activity
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anti-cancer activity. This demonstrates the potential of sulfonamide derivatives in cancer therapy (Cumaoğlu et al., 2015).
Antimicrobial and Drug Likeness Analysis
Hassan et al. (2021) focused on the antimicrobial activity and drug likeness of sulfonamide-based Schiff base ligands. These findings are valuable for developing new antimicrobial agents (Hassan et al., 2021).
Synthesis and Characterization of Novel Compounds
Rozentsveig et al. (2013) developed a method for synthesizing (imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing the versatility of sulfonamide chemistry (Rozentsveig et al., 2013).
Antibacterial Activity and Docking Computation
Mondal et al. (2015) synthesized Schiff bases of sulfonamides and evaluated their antibacterial activity and docking computation with DHPS protein, suggesting their use in combating resistant pathogens (Mondal et al., 2015).
Sulfonamide Synthesis and Receptor Antagonism
Yan et al. (2006) developed a novel method for sulfonamide synthesis and evaluated their efficacy as adenosine A2B receptor antagonists, important for drug discovery (Yan et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-N-(1-benzylpiperidin-4-yl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c19-17-8-4-5-9-18(17)24(22,23)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15;/h1-9,16,20H,10-14,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQCQSUADCCDPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2N)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
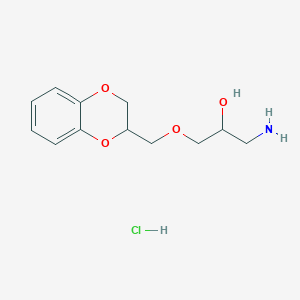
![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
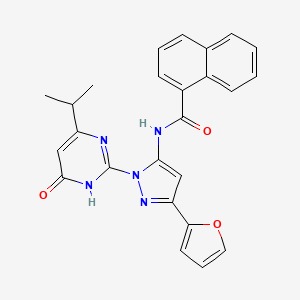
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)

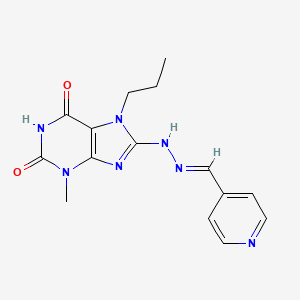

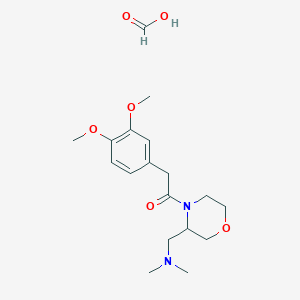
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)
